REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[Li][CH2:13][CH2:14][CH2:15][CH3:16].[Br:17][C:18]1[CH:31]=[CH:30][C:29]2[C:28](=O)[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[C:21](=O)[C:20]=2[CH:19]=1.Cl>C(O)(=O)C.C1COCC1>[Br:17][C:18]1[CH:31]=[CH:30][C:29]2[C:20](=[C:21]([C:13]3[C:11]4[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=4)[CH:16]=[CH:15][CH:14]=3)[C:22]3[C:27]([C:28]=2[C:2]2[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:5]=[CH:4][CH:3]=2)=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:19]=1
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Compound C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NaH2PO2.H2O
|
Quantity
|
443 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was lowered to −78° C.
|
Type
|
WAIT
|
Details
|
After 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Then, an organic layer was isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 and condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The Compound C was used in the subsequent reaction without purification
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
CUSTOM
|
Details
|
was lowered to room temperature
|
Type
|
CUSTOM
|
Details
|
thus a solid was precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with excess water and MeOH
|
Type
|
CUSTOM
|
Details
|
re-crystallized with 300 ml of toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C1=CC=CC2=CC=CC=C12)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |